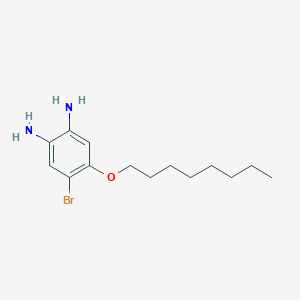

4-Bromo-5-(octyloxy)benzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-octoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrN2O/c1-2-3-4-5-6-7-8-18-14-10-13(17)12(16)9-11(14)15/h9-10H,2-8,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRLGZXZOEMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273423 | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-59-7 | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Studies of 4 Bromo 5 Octyloxy Benzene 1,2 Diamine

Cyclization Reactions and Heterocyclic Compound Formation

The vicinal arrangement of the two amino groups in 4-Bromo-5-(octyloxy)benzene-1,2-diamine provides a reactive scaffold for the construction of various fused heterocyclic rings. These reactions typically proceed through condensation mechanisms with bifunctional electrophiles.

Acid-Catalyzed Condensation with Carbonyl Compounds for Benzimidazole (B57391) Derivatives

The synthesis of benzimidazoles from 1,2-benzenediamines and carbonyl compounds, particularly aldehydes, is a fundamental and widely utilized transformation in heterocyclic chemistry. nih.govnih.gov In this context, this compound can react with various aldehydes under acidic conditions to yield 2-substituted benzimidazole derivatives. The reaction is initiated by the nucleophilic attack of one of the amino groups on the protonated carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. nih.gov

A variety of acid catalysts can be employed, including mineral acids like hydrochloric acid (HCl) and organic acids such as polyphosphoric acid (PPA). amazonaws.commdpi.com The reaction conditions are generally mild, and the choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole. The presence of the bromo and octyloxy substituents on the benzene (B151609) ring can influence the reaction kinetics but does not interfere with the fundamental condensation chemistry.

Table 1: Representative Acid-Catalyzed Benzimidazole Formation

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product |

| This compound | R-CHO | Acid (e.g., PPA, HCl) | 5-Bromo-6-(octyloxy)-2-(R)-1H-benzimidazole |

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines, which feature a benzene ring fused to a pyrazine (B50134) ring, are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netsapub.org this compound serves as the diamine component in this reaction. The most common method involves reacting the diamine with a 1,2-diketone (like benzil) or a glyoxal (B1671930) derivative, often in a solvent such as ethanol (B145695) or acetic acid. thieme-connect.denih.gov

The reaction mechanism involves a two-step condensation process. Each amino group condenses with one of the carbonyl groups of the dicarbonyl compound, forming two imine bonds and leading to the cyclized dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable quinoxaline ring system. researchgate.net When using an unsymmetrical 1,2-dicarbonyl compound, the formation of isomeric products is possible, with the regioselectivity influenced by the electronic effects of the substituents on the diamine ring. thieme-connect.de

Table 2: General Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 (Dicarbonyl) | Conditions | Product |

| This compound | R-CO-CO-R' | Reflux in Ethanol/Acetic Acid | 6-Bromo-7-(octyloxy)-2,3-(R,R')-quinoxaline |

Cross-Coupling Reaction Methodologies

The bromine atom attached to the benzene ring of this compound is a key site for derivatization via palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity achievable from this starting material. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. sumitomo-chem.co.jpmdpi.com The 4-bromo substituent of the diamine makes it an ideal substrate for this reaction. researchgate.net

In a typical Suzuki reaction, this compound would be coupled with an aryl or vinyl boronic acid (R-B(OH)₂) to generate a biaryl or styrenyl derivative, respectively. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base such as potassium carbonate or cesium carbonate to facilitate the catalytic cycle. researchgate.netnih.gov This reaction allows for the introduction of a wide array of substituents at the 4-position, effectively replacing the bromine atom with a new carbon-based group. nih.govresearchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product |

| This compound | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-R-5-(octyloxy)benzene-1,2-diamine |

Sonogashira Coupling and Other Cross-Coupling Variants

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. researchgate.net this compound can serve as the aryl halide component, allowing for the introduction of an alkynyl substituent at the 4-position. nih.gov This provides a route to compounds containing the phenylene-diamine-alkyne framework.

Other palladium-catalyzed cross-coupling reactions are also applicable. The Stille coupling, which uses organotin reagents, and the Heck reaction, involving coupling with alkenes, represent further avenues for C-C bond formation at the bromine-substituted position, expanding the synthetic utility of this versatile building block. mdpi.com

Table 5: Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |

| This compound | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(R-ethynyl)-5-(octyloxy)benzene-1,2-diamine |

Functional Group Transformations on Amine and Bromo Moieties

The reactivity of this compound is characterized by the interplay of its three key functional groups: the two amine moieties, the bromo substituent, and the octyloxy group. These groups provide multiple sites for chemical modification, allowing for the synthesis of a wide range of advanced derivatives.

N-Alkylation and Formation of Alkylated Diamine Derivatives

The amine groups of this compound are nucleophilic and can undergo N-alkylation reactions with various alkylating agents. This process involves the substitution of one or more hydrogen atoms on the nitrogen atoms with alkyl groups. Common alkylating agents used for such transformations include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfonates. nih.gov

The reaction typically proceeds in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Depending on the stoichiometry of the reactants and the reaction conditions, mono-, di-, tri-, or even tetra-alkylated derivatives can be formed. For instance, reacting the diamine with one equivalent of an alkyl halide would likely yield a mixture of N-alkylated products, including N1-alkyl and N2-alkyl isomers, as well as some N,N'-dialkylated product.

While specific studies detailing the N-alkylation of this compound are not prevalent, the general reactivity of aromatic amines is well-established. The synthesis of N-substituted derivatives, such as 4-bromo-N1-phenylbenzene-1,2-diamine, demonstrates the feasibility of forming C-N bonds at the amine positions. chemscene.com The introduction of alkyl chains can significantly alter the solubility, steric profile, and electronic properties of the parent molecule, making N-alkylation a valuable tool for fine-tuning its characteristics for various applications.

Table 1: Potential N-Alkylation Reactions of this compound

| Alkylating Agent | Expected Major Product(s) |

| Methyl Iodide (CH₃I) | 4-Bromo-N¹-methyl-5-(octyloxy)benzene-1,2-diamine |

| Benzyl Bromide (C₆H₅CH₂Br) | N¹-Benzyl-4-bromo-5-(octyloxy)benzene-1,2-diamine |

| Diethyl Sulfate ((C₂H₅)₂SO₄) | 4-Bromo-N¹,N¹-diethyl-5-(octyloxy)benzene-1,2-diamine |

Electrophilic Aromatic Substitution Directed by Substituents

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu The outcome of such a reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present. wikipedia.orgcognitoedu.org In the case of this compound, the ring has four substituents and only one available hydrogen atom for substitution, located at the C-6 position.

The directing effects of the existing groups are as follows:

Amine (-NH₂) groups: These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via a resonance effect (+M). cognitoedu.orglibretexts.org

Octyloxy (-OR) group: As an alkoxy group, it is also strongly activating and ortho-, para-directing for the same reason. organicchemistrytutor.com

Bromo (-Br) group: Halogens are weakly deactivating due to their electron-withdrawing inductive effect (-I), but they are ortho-, para-directing because of their electron-donating resonance effect (+M). libretexts.orgorganicchemistrytutor.com

All substituents on the ring direct incoming electrophiles to the ortho and para positions relative to themselves. The single available position (C-6) is ortho to the amine group at C-1 and the bromo group at C-5, and it is meta to the amine at C-2 and the octyloxy group at C-4. The combined influence of these groups, particularly the powerful activating effects of the two amines and the octyloxy group, makes the benzene ring highly nucleophilic and thus very reactive towards electrophiles. The substitution will occur at the only available C-H bond. Reactions like nitration or further halogenation would be expected to proceed readily at this position, provided steric hindrance is not prohibitive.

Table 2: Summary of Substituent Effects on the Benzene Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amine) | +M > -I | Strongly Activating | Ortho, Para |

| -O-C₈H₁₇ (Octyloxy) | +M > -I | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I > +M | Weakly Deactivating | Ortho, Para |

Oxidation and Reduction Pathways of Amine Groups

The amine groups in o-phenylenediamines are susceptible to oxidation. The oxidation of 1,2-diaminobenzenes can lead to the formation of various products, including quinone-diimines. These intermediates are highly reactive and can undergo further reactions, such as polymerization or cyclization, to form heterocyclic systems. For example, the oxidation of o-phenylenediamine (B120857) derivatives is a known route to produce phenazines.

Conversely, the reduction pathway is crucial for the synthesis of the diamine itself. Aromatic diamines are commonly prepared by the reduction of the corresponding dinitro-aromatic compounds. nih.govwikipedia.org For instance, a potential precursor to this compound would be 1-bromo-2,3-dinitro-4-(octyloxy)benzene. The reduction of the two nitro groups to amine groups can be achieved using various reducing agents, such as metal catalysts (e.g., palladium on carbon, Raney nickel) with hydrogen gas, or metal/acid systems like tin(II) chloride in hydrochloric acid. wikipedia.orgniscpr.res.in The selective reduction of nitro compounds in the presence of other functional groups is a well-established synthetic strategy. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

| H₂ / Pd-C | Catalytic hydrogenation; a common and clean method. wikipedia.org |

| Fe / HCl or Acetic Acid | Metal-acid reduction; widely used in industrial applications. wikipedia.org |

| SnCl₂ / HCl | Tin(II) chloride reduction; effective for converting nitroarenes to anilines. |

| NaBH₄ / Catalyst | Sodium borohydride (B1222165) in the presence of catalysts like Pd(II) can efficiently reduce nitro groups. nih.gov |

Schiff Base Condensation and Azomethine Formation

One of the most characteristic reactions of 1,2-diamines is their condensation with carbonyl compounds to form Schiff bases (also known as imines or azomethines). internationaljournalcorner.com this compound, with its two primary amine groups, can react with aldehydes and ketones to yield a variety of azomethine derivatives. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. ekb.egmdpi.com

A particularly significant application of this reactivity is the synthesis of quinoxalines. ipp.pt When an o-phenylenediamine is treated with a 1,2-dicarbonyl compound (such as glyoxal, biacetyl, or benzil), a cyclocondensation reaction occurs to form a quinoxaline ring system. niscpr.res.insapub.orgorganic-chemistry.org This reaction is a highly efficient method for constructing this important heterocyclic scaffold, which is found in many biologically active compounds and functional materials. ipp.ptsapub.org

The reaction of this compound with a 1,2-dicarbonyl compound would yield a 6-bromo-7-(octyloxy)quinoxaline derivative. The substituents on the dicarbonyl compound determine the substitution pattern at the 2- and 3-positions of the resulting quinoxaline ring. niscpr.res.in This synthetic route offers a straightforward entry into a library of complex, functionalized quinoxalines based on the parent diamine.

Table 4: Quinoxaline Synthesis via Condensation

| 1,2-Dicarbonyl Compound | Reactant Name | Resulting Quinoxaline Derivative |

| Glyoxal | 6-Bromo-7-(octyloxy)quinoxaline | |

| Biacetyl (2,3-Butanedione) | 6-Bromo-2,3-dimethyl-7-(octyloxy)quinoxaline | |

| Benzil | 6-Bromo-7-(octyloxy)-2,3-diphenylquinoxaline |

Structural Characterization and Advanced Spectroscopic Analysis in Research Contexts

Elucidation of Molecular and Electronic Structures

Spectroscopic methods are fundamental to confirming the molecular structure and probing the electronic environment of the compound.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Bromo-5-(octyloxy)benzene-1,2-diamine by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H-NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region would show distinct signals for the protons on the benzene (B151609) ring. The aliphatic region would display characteristic signals for the octyloxy side chain, including a triplet for the terminal methyl group, a triplet for the methylene group bonded to the oxygen, and a series of multiplets for the intervening methylene groups. The protons of the two amine (-NH₂) groups would typically appear as a broad singlet.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Singlet (broad) | 4.0 - 5.0 | Amine protons (2 x -NH₂) |

| Singlet | ~6.8 | Aromatic proton (H-3 or H-6) |

| Singlet | ~6.5 | Aromatic proton (H-6 or H-3) |

| Triplet | ~3.9 | Methylene protons (-O-CH₂-) |

| Multiplet | ~1.7 | Methylene protons (-O-CH₂-CH₂-) |

| Multiplet | 1.2 - 1.5 | Methylene protons of alkyl chain |

¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the ¹H-NMR data by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the bromo, octyloxy, and diamine substituents. The eight carbons of the octyloxy chain would also produce unique signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140 - 150 | Aromatic Carbon (C-5, attached to -O) |

| 135 - 145 | Aromatic Carbon (C-1 or C-2, attached to -N) |

| 130 - 140 | Aromatic Carbon (C-2 or C-1, attached to -N) |

| 115 - 125 | Aromatic Carbon (C-6) |

| 105 - 115 | Aromatic Carbon (C-3) |

| 100 - 110 | Aromatic Carbon (C-4, attached to -Br) |

| ~69 | Methylene Carbon (-O-CH₂-) |

| 22 - 32 | Methylene Carbons of alkyl chain |

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, aromatic, and bromo-alkane functionalities.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretching | Alkyl chain (-CH₂, -CH₃) |

| ~1600 | N-H bending | Primary Amine (-NH₂) |

| 1450 - 1550 | C=C stretching | Aromatic Ring |

| 1200 - 1250 | C-O-C stretching (asymmetric) | Aryl-alkyl ether |

| 1000 - 1050 | C-O-C stretching (symmetric) | Aryl-alkyl ether |

| ~850 | C-H bending (out-of-plane) | Substituted Benzene |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. askfilo.com The substituted benzene ring acts as a chromophore, absorbing light in the ultraviolet-visible region. The absorption spectrum is characterized by electronic transitions between molecular orbitals, primarily π→π* and n→π* transitions. askfilo.com The π→π* transitions, originating from the conjugated system of the benzene ring, are typically intense and occur at shorter wavelengths. askfilo.comaskfilo.com The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may appear as shoulders on the main absorption bands.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 280 | High-intensity transition involving the aromatic π-system. |

Solid-State Structural Investigations

To understand the molecule's precise three-dimensional geometry and how it arranges itself in a crystalline solid, advanced solid-state techniques are employed.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnajah.edu By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.com

For this compound, this analysis would likely reveal a complex network of interactions:

Hydrogen Bonding: The amine groups are capable of acting as hydrogen bond donors, potentially forming N-H···N or N-H···O interactions.

Halogen Bonding: The bromine atom can participate in Br···H or other weak halogen bonding interactions.

van der Waals Forces: The long octyloxy chain would contribute significantly to the crystal packing through van der Waals interactions, primarily H···H contacts. nih.gov

The analysis generates a 2D "fingerprint plot," which summarizes the relative contributions of different types of intermolecular contacts. For analogous structures, H···H contacts often make up the largest percentage of the surface, followed by interactions involving heteroatoms like O, N, and Br. nih.govresearchgate.net

Interactive Data Table: Predicted Intermolecular Contacts from Hirshfeld Analysis

| Interaction Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms, dominant due to the octyloxy chain. | High |

| O···H / H···O | Hydrogen bonding involving the ether oxygen and amine hydrogens. | Moderate |

| Br···H / H···Br | Contacts involving the bromine atom. | Moderate |

| N···H / H···N | Hydrogen bonding between amine groups. | Moderate to Low |

Mass Spectrometry Techniques in Compound Verification

For a compound such as this compound, high-resolution mass spectrometry (HRMS) would be the preferred method for unambiguous formula confirmation. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. These methods would allow for the determination of the accurate mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the elemental formula.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound ([M]+)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| 328.1150 | 100.0 |

| 329.1184 | 15.6 |

| 330.1130 | 97.9 |

| 331.1163 | 15.3 |

Note: This table represents a theoretical calculation of the isotopic pattern for the molecular ion, which is a key feature in mass spectrometric verification of brominated compounds.

The fragmentation of this compound under mass spectrometric conditions, typically induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, can be predicted to follow several key pathways based on its structure. Aromatic amines are known to exhibit fragmentation patterns that can provide significant structural information.

General Fragmentation Pathways:

Alpha-Cleavage of the Ether: A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom of the octyloxy group. This would result in the loss of an octyl radical or an octene molecule, leading to significant fragment ions.

Cleavage of the Ether Bond: Direct cleavage of the C-O ether bond could occur, leading to the loss of the entire octyloxy side chain.

Loss of Bromine: The bromine atom can be lost as a radical, which would be indicated by a characteristic mass difference in the spectrum.

Ring Fragmentation: While less common for stable aromatic rings, some fragmentation of the benzene ring itself might be observed under higher energy conditions.

Table 2: Predicted Major Fragment Ions for this compound

| Predicted Fragment | Proposed Structure |

| [M - C8H17]+ | Ion resulting from the loss of the octyl radical. |

| [M - C8H16]+ | Ion resulting from the loss of octene. |

| [M - Br]+ | Ion resulting from the loss of a bromine radical. |

Note: The m/z values for these fragments would need to be experimentally determined to confirm these predicted pathways.

Theoretical and Computational Investigations of 4 Bromo 5 Octyloxy Benzene 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule like 4-Bromo-5-(octyloxy)benzene-1,2-diamine, this process involves finding the minimum energy conformation of the flexible octyloxy side chain and the orientation of the amino groups relative to the benzene (B151609) ring.

Computational studies on similar structures, such as octyloxybenzene derivatives, reveal that the long alkyl chain can adopt numerous conformations. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to explore this conformational landscape. The calculations would identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. The planarity of the benzene ring and the bond angles of the diamine and bromo substituents are also determined with high accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms of the diamine groups, due to their lone pairs of electrons. The octyloxy group, being an electron-donating group, would also contribute to raising the HOMO energy. The LUMO is likely to be distributed over the aromatic ring and influenced by the electronegative bromine atom. DFT calculations on related bromo-aromatic and alkoxybenzene compounds support these general observations. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Aromatic Diamine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene-1,2-diamine | -4.98 | -0.15 | 4.83 |

| 4-Bromobenzene-1,2-diamine | -5.15 | -0.55 | 4.60 |

| 4-Methoxybenzene-1,2-diamine | -4.85 | -0.05 | 4.80 |

Note: These are representative values based on typical DFT calculations for similar compounds and are intended for illustrative purposes only. Actual values for this compound would require specific calculations.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the diamine groups and the oxygen atom of the octyloxy group, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino groups would exhibit positive potential, making them susceptible to deprotonation or interaction with nucleophiles. The bromine atom would also influence the potential distribution on the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure representation.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most favorable reaction pathways.

For derivatives of this compound, computational studies have been employed to understand various reactions. For instance, the condensation of 4-bromo-1,2-diaminobenzene with aldehydes to form benzimidazoles is a common reaction. researchgate.netnih.gov DFT calculations can model the reaction pathway, identifying the key intermediates and the energy barriers for each step, thus providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.netnih.gov Similarly, the formation of quinoxaline (B1680401) derivatives from 4-bromo-1,2-diaminobenzene has been investigated computationally, shedding light on the role of catalysts and reaction conditions. These studies provide a framework for predicting the likely reactivity of this compound in similar synthetic transformations.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel or complex molecules like this compound, where experimental data may be scarce, theoretical calculations are particularly valuable. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to forecast a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption (UV-Vis) spectra.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused exclusively on this compound. While research exists for structurally related compounds—such as other bromo-substituted benzene derivatives or molecules featuring alkoxy side chains—direct computational data for the title compound is not publicly available.

In a typical computational investigation of a molecule like this compound, the process would begin with the optimization of the molecule's three-dimensional geometry using a selected level of theory, for instance, DFT with a basis set like 6-311++G(d,p). Following geometry optimization, further calculations can be performed to predict spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used approach to calculate the ¹H and ¹³C NMR chemical shifts. The calculated values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental spectra and in confirming the chemical structure. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the protons of the two amine groups, and the protons along the octyloxy chain. Similarly, distinct chemical shifts for each carbon atom in the molecule would be calculated.

Infrared (IR) Spectroscopy

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies correspond to specific molecular motions, such as the N-H stretching of the amine groups, C-H stretching of the aromatic ring and the alkyl chain, C-O stretching of the ether linkage, and the C-Br stretching. Comparing the computed IR spectrum with an experimental one can aid in the detailed assignment of the observed absorption bands.

UV-Vis Spectroscopy

The electronic absorption properties are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For a substituted benzene derivative, these calculations would provide insight into the electronic transitions, such as π→π* transitions within the aromatic system, and how they are influenced by the bromo, octyloxy, and diamine substituents.

While the specific data tables for this compound cannot be presented due to the lack of published research, the methodologies described are standard practice in the computational chemistry field. Such studies on analogous molecules consistently demonstrate that a strong correlation can be achieved between theoretically predicted and experimentally measured spectroscopic data, making computational prediction an indispensable tool in modern chemical research.

Advanced Applications and Materials Science Research Involving 4 Bromo 5 Octyloxy Benzene 1,2 Diamine

Role as Monomer in Functional Polymer Design

The presence of a bromine atom and two amine functionalities on the benzene (B151609) ring theoretically allows 4-Bromo-5-(octyloxy)benzene-1,2-diamine to act as a monomer in various polymerization reactions. The long octyloxy chain would be expected to enhance the solubility of any resulting polymers in organic solvents, a crucial property for solution-based processing of materials for electronic devices.

Synthesis of Conjugated Polymers via Polycondensation Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings are powerful methods for synthesizing conjugated polymers. researchgate.net Typically, a dihalo-aromatic monomer is reacted with a distannyl- or diboronic acid-functionalized comonomer. While the bromo-functionality on this compound makes it a potential candidate for such reactions, specific examples of its use in Stille or Suzuki polycondensation to create new polymers are not described in the current body of scientific literature. The general reactivity of brominated aromatic compounds in these coupling reactions is well-established, but specific studies detailing the polymerization behavior and properties of polymers derived from this particular monomer are absent.

Electropolymerization for Thin Film Formation and Polymer Characterization

Aromatic amines and diamines can often be electropolymerized to form thin, conductive, or electroactive films directly onto an electrode surface. This technique is valuable for creating materials for sensors and electrochromic devices. nih.gov The process involves the electrochemical oxidation of the monomer to form radical cations that subsequently couple to form polymer chains. Despite the theoretical potential of this compound to undergo electropolymerization through its amine groups, there are no specific research articles detailing the conditions for such a reaction or the characterization of the resulting polymer films.

Integration into Organic Electronic Materials (Organic Solar Cells, Electrochromic Devices, Organic Field-Effect Transistors)

The development of novel organic semiconductors is crucial for advancing organic electronic devices. nih.govnih.govfrontiersin.org Polymers with tailored electronic properties, often achieved by combining electron-donating and electron-accepting monomers, are at the forefront of this research. nih.gov The diamine moiety in this compound could be converted into other functional groups, such as a benzimidazole (B57391) or quinoxaline (B1680401) ring, which are common building blocks in materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices. korea.ac.krresearchgate.net However, there is a lack of published research demonstrating the synthesis of polymers from this specific monomer and their subsequent integration and performance evaluation in such devices.

Formation of Coordination Complexes and Ligand Design

The 1,2-diamine functionality is a classic precursor for the synthesis of ligands for metal complexes, particularly Schiff base ligands.

Synthesis of Schiff Base Ligands from the Diamine

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.cominternationaljournalcorner.com The 1,2-diamine structure of this compound provides two amine groups that can react with carbonyl compounds to form bidentate or tetradentate Schiff base ligands. nih.govamazonaws.com These reactions are fundamental in coordination chemistry for creating ligands that can bind to metal ions. internationaljournalcorner.com While numerous studies describe the synthesis of Schiff bases from various substituted diamines, nih.govamazonaws.comresearchgate.net none specifically report the use of this compound as the starting material.

Studies on Metal Complexation and Coordination Geometry

Once formed, Schiff base ligands are used to create metal complexes with diverse geometries and properties. nih.govamazonaws.com The coordination geometry (e.g., octahedral, square planar) depends on the metal ion and the structure of the ligand. amazonaws.com These complexes can have applications in catalysis and materials science. Research on metal complexes derived from Schiff bases is extensive, but studies detailing the complexation behavior and the resulting coordination geometries for ligands synthesized specifically from this compound are not found in the available literature.

Supramolecular Assembly and Liquid Crystalline Systems

The design of molecules that can spontaneously organize into ordered structures is a cornerstone of modern materials science. The this compound moiety is a promising candidate for the construction of such systems due to the interplay of its functional groups.

Self-Assembly via Non-Covalent Interactions (e.g., Hydrogen Bonding)

The two adjacent amine groups in this compound are capable of forming strong, directional hydrogen bonds. This, in concert with the π-stacking of the benzene rings and the micro-segregation of the flexible octyloxy chains, can drive the self-assembly of the molecule or its derivatives into well-defined supramolecular architectures. While direct studies on the self-assembly of this compound are not extensively documented, the behavior of related systems provides significant insight. For instance, quinoxaline derivatives, which can be synthesized from o-phenylenediamines, have been shown to self-assemble into various morphologies, a process that can be manipulated by side-chain engineering. researchgate.net The presence of the long octyloxy chain is expected to play a crucial role in this process, enhancing solubility in organic solvents and promoting organization into lamellar or columnar structures.

Investigation of Thermotropic Liquid Crystalline Behavior of Derivatives

The introduction of long alkyl or alkoxy chains is a well-established strategy for inducing liquid crystalline behavior in organic molecules. Derivatives of this compound are predicted to exhibit thermotropic liquid crystallinity. The rigid aromatic core, coupled with the flexible octyloxy chain, provides the necessary molecular anisotropy for the formation of mesophases.

Research on analogous compounds, such as bis(4-alkyloxybenzylidene)-2,5-dimethyl-1,4-phenylenediamine series, has demonstrated that the length of the alkoxy chain has a profound effect on the type and stability of the observed mesophases. nih.gov Generally, an increase in the alkoxy chain length can lead to the appearance of more ordered smectic phases in addition to the nematic phase. researchgate.netmdpi.com For derivatives of this compound, the octyloxy chain is expected to promote the formation of smectic phases due to the increased van der Waals interactions and the tendency for micro-phase separation between the aromatic cores and the aliphatic chains.

Table 1: Influence of Alkoxy Chain Length on Mesophase Behavior of a Related Schiff Base/Ester Series

| Compound (m, n)* | Transition Temperatures (°C) | Mesophases Observed |

| I(6,8) | Cr 100.1 SmA 192.3 N 236.2 Iso | Smectic A, Nematic |

| I(8,6) | Cr 102.5 SmA 198.5 N 235.5 Iso | Smectic A, Nematic |

| I(8,10) | Cr 99.8 SmA 203.7 N 228.3 Iso | Smectic A, Nematic |

| I(10,8) | Cr 101.2 SmA 205.1 N 227.1 Iso | Smectic A, Nematic |

*Data adapted from a study on non-symmetrical 4-alkoxyphenylimino-4ʹ-phenyl-4ʹ'-alkoxybenzoates (Im/n), where 'm' and 'n' are the number of carbons in the alkoxy chains. researchgate.net This table illustrates the general trend of mesophase formation in alkoxy-substituted aromatic compounds.

Development of Fluorescent and Emissive Materials

The electron-rich nature of the phenylenediamine core, combined with the potential for creating extended π-conjugated systems, makes this compound an excellent starting material for the synthesis of novel fluorescent and emissive materials.

Design of Fluorescent Dipolar Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds known for their interesting photophysical and electronic properties. organic-chemistry.orgnih.gov They can be readily synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govtsijournals.comchim.ittsijournals.com The reaction of this compound with various dicarbonyl compounds would lead to a library of quinoxaline derivatives. The octyloxy group would ensure good solubility and processability, while the bromo-substituent could be used to further tune the electronic properties or to attach other functional groups through reactions like the Suzuki or Sonogashira cross-coupling. nih.gov The resulting donor-acceptor (D-A) type structures, with the alkoxy-substituted benzene ring acting as the donor and the quinoxaline moiety as the acceptor, are expected to exhibit intramolecular charge transfer (ICT) characteristics, leading to strong fluorescence. tsijournals.com The emission color and quantum yield of these materials can be finely tuned by modifying the substituents on the quinoxaline ring. tsijournals.com

Table 2: Photophysical Properties of a Related Quinoxaline Derivative

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| 2,3-di(thiophen-2-yl)quinoxaline derivative | 461 | 566 | 105 |

*Data adapted from a study on donor-acceptor type quinoxaline derivatives. tsijournals.com This exemplifies the large Stokes shifts achievable with such structures.

Engineering Electron-Transporting Characteristics

Quinoxaline derivatives are known to be π-deficient aromatic heterocycles, which imparts them with good electron-accepting and electron-transporting capabilities. organic-chemistry.org This makes them suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By synthesizing quinoxaline derivatives of this compound, it is possible to create materials that combine emissive properties with the ability to transport electrons. The octyloxy chain can influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. researchgate.net Furthermore, the bromo-substituent offers a route to create more extended conjugated systems, which can enhance both the charge mobility and the light-harvesting properties of the material. rsc.org

Surface-Confined Reactions and Nanoscale Chemical Transformations

The field of on-surface synthesis has emerged as a powerful tool for the bottom-up fabrication of low-dimensional nanostructures with atomic precision. The functional groups of this compound make it a candidate for such surface-confined reactions. While specific studies on this molecule are not yet prevalent, analogies can be drawn from related systems. For example, aromatic amines have been used to form coordination networks on metal surfaces. unibas.ch More advanced transformations, such as the on-surface polymerization of monomers with reactive functional groups, have been demonstrated to create 1D and 2D polymers. nsf.govnih.govnih.gov

The diamine functionality of this compound could be utilized for on-surface polymerization through the formation of imine or amide bonds with appropriate co-monomers. The bromo-substituent could potentially be used for on-surface Ullmann coupling reactions to form C-C bonds, leading to the formation of graphene-like nanoribbons or 2D polymers. The octyloxy chain would play a critical role in the initial self-assembly of the monomers on the surface, directing their orientation and spacing, which is a prerequisite for a successful on-surface polymerization. The surface roughness and molecular conformation can be influenced by the alkyl chain length, which in turn affects the final structure of the surface-confined material. mdpi.com

Future Research Directions and Concluding Perspectives

Exploration of Novel Sustainable Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 4-Bromo-5-(octyloxy)benzene-1,2-diamine and its derivatives should prioritize sustainability and green chemistry principles. rsc.org Traditional multi-step syntheses of substituted aromatic diamines often rely on harsh reagents and generate significant waste. Future research should focus on developing more atom-economical and environmentally benign methodologies.

Key areas for exploration include:

Catalytic Hydrogenation: Investigating the reduction of a dinitro-precursor using advanced catalytic systems. Heterogeneous catalysts based on platinum, palladium, or nickel, including commercially available options like Raney Ni, could offer high efficiency and recyclability, minimizing waste. nih.gov

Hydrogen Borrowing/Autotransfer Catalysis: This strategy, often employing iridium or ruthenium complexes, can form C-N bonds directly from alcohols and amines, with water as the only byproduct. nih.govrsc.org Research could target the synthesis of the diamine from a corresponding diol, representing a highly atom-efficient pathway. nih.gov

Renewable Feedstocks: A long-term goal is to source starting materials from renewable resources. rsc.orgnih.gov While challenging, research into converting biomass-derived platform chemicals into the necessary aromatic core could drastically improve the sustainability profile of this and related compounds. nih.govnih.gov

Flow Chemistry: Implementing continuous flow processes for the nitration, etherification, and reduction steps could enhance safety, improve reaction control, and allow for easier scalability compared to batch processing.

The development of such green synthetic routes is crucial for making this compound and its derivatives more accessible and economically viable for large-scale applications. nih.gov

Advanced Computational Modeling for Predictive Structure-Property Relationships in Novel Materials

Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis, accelerating the discovery of new materials. umass.edu Future research should leverage advanced computational modeling, such as Density Functional Theory (DFT), to establish clear structure-property relationships for materials derived from this compound. researchgate.net

This research could focus on:

Predicting Electronic and Optical Properties: Modeling can predict how modifications to the core structure—such as replacing the bromine with different groups or altering the alkyl chain—will affect the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), bandgap, and absorption/emission spectra. researchgate.netresearchgate.net This is critical for designing new materials for organic electronics.

QSAR/QSTR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological activity or toxicity of derivatives. scispace.comnih.gov By correlating structural features with these properties, researchers can prioritize the synthesis of compounds with desired activities and low toxicity.

Simulating Self-Assembly: The presence of the long octyloxy chain suggests potential for self-assembly and liquid crystalline behavior. Molecular dynamics simulations could predict how these molecules arrange in bulk, guiding the design of new liquid crystals or ordered thin films.

A hypothetical study could explore how varying substituents at the bromine position impacts key electronic properties, as illustrated in the table below.

Table 1: Hypothetical Computationally Predicted Properties of 4-Substituted-5-(octyloxy)benzene-1,2-diamine Derivatives

| Substituent (at position 4) | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Bandgap (eV) | Potential Application Area |

|---|---|---|---|---|

| -Br (original) | -5.10 | -1.25 | 3.85 | Precursor for further synthesis |

| -CN (Cyano) | -5.45 | -1.80 | 3.65 | Electron-transport material |

| -Thiophene | -4.95 | -1.40 | 3.55 | Hole-transport material, Organic solar cells |

| -N(Ph)₂ | -4.80 | -1.15 | 3.65 | Emissive layer in OLEDs |

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to novel functionalities. The diamine and bromo functionalities of this compound make it an excellent candidate for integration into such materials.

Future research avenues include:

Metal-Organic Frameworks (MOFs): The vicinal diamine groups can act as potent chelating ligands for metal ions, forming stable MOFs. korea.edu The octyloxy chains could line the pores of the MOF, creating a hydrophobic environment suitable for selective gas adsorption or catalysis of organic reactions in aqueous media. The bromine atom could be used for post-synthetic modification of the MOF structure.

Functionalized Graphene and Nanotubes: The diamine can be used to functionalize the surface of graphene oxide or carbon nanotubes. rsc.org This covalent attachment can improve the dispersibility of these carbon nanomaterials in organic solvents and polymer matrices. The resulting hybrid material could exhibit enhanced electrical conductivity and mechanical strength, making it suitable for composites and conductive inks. rsc.org

Coated Nanoparticles: The molecule can serve as a capping agent for metal nanoparticles (e.g., gold, silver, quantum dots). The diamine moiety would bind to the nanoparticle surface, while the octyloxy tail would provide solubility and stability in various media. The bromo-substituent remains available for further reactions, allowing these stable nanoparticles to be "clicked" onto other structures.

Development of Highly Functionalized Derivatives for Emerging Technological Applications

The true potential of this compound lies in its use as a versatile building block for creating highly functionalized derivatives. researchgate.net The bromine atom is a synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), while the diamine moiety can be converted into other functional groups or heterocycles. mdpi.comnih.gov

Future work should focus on synthesizing libraries of derivatives for specific applications: nagoya-u.ac.jpsciencedaily.com

Organic Electronics: The diamine can be condensed with diketones to form quinoxaline (B1680401) or other N-heterocyclic derivatives. Subsequent cross-coupling at the bromine site can be used to build extended π-conjugated systems for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). nih.gov

Pharmaceutical Scaffolds: Vicinal diamines are privileged structures in many biologically active compounds and catalysts. rsc.orgresearchgate.net The core structure could be elaborated to synthesize novel compounds for screening as potential drug candidates.

Advanced Polymers: The diamine can serve as a monomer for the synthesis of high-performance polymers like polyimides or polyamides. The long octyloxy side-chain would enhance solubility and processability, while the bromine atom could allow for post-polymerization modification to tune the material's final properties.

Table 2: Proposed Functionalized Derivatives and Their Potential Technological Applications

| Derivative Type | Synthetic Reaction | Potential Application |

|---|---|---|

| Quinoxaline Derivative | Condensation with a 1,2-dicarbonyl compound | Organic electronics, Chemosensors |

| Benzimidazole (B57391) Derivative | Condensation with an aldehyde or carboxylic acid | Biologically active compounds, Ligands |

| Arylated Derivative | Suzuki or Stille coupling | Conjugated materials for OLEDs/OPVs |

| Alkynylated Derivative | Sonogashira coupling | Molecular wires, Precursors for polymers |

Mechanistic Investigations of Complex Reaction Pathways and Catalytic Systems

To optimize the synthesis and functionalization of this compound, a deep understanding of the underlying reaction mechanisms is essential. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas for investigation include:

Catalytic Cycle Elucidation: For reactions like cross-coupling or C-H amination, detailed studies are needed to identify the active catalytic species, intermediates, and transition states. researchgate.net This knowledge is crucial for designing more efficient and selective catalysts. bohrium.com

Kinetic Studies: Performing kinetic analysis of the key synthetic and derivatization steps can reveal the rate-determining step and provide insights into the reaction order and activation energies. This information helps in optimizing reaction conditions such as temperature, concentration, and catalyst loading. researchgate.net

Investigating Regioselectivity: In reactions involving the diamine or the aromatic ring, understanding and controlling regioselectivity is paramount. Mechanistic studies can explain why a reaction proceeds at a specific site, enabling the development of protocols for selective functionalization of one amino group over the other, or for directing reactions to specific positions on the benzene (B151609) ring. nih.govacs.org

Computational Reaction Pathway Analysis: DFT calculations can be used to map the potential energy surface of a reaction, identifying the most favorable pathway and the structures of all intermediates and transition states. This can corroborate experimental findings and predict the outcomes of new, untested reactions.

By pursuing these research directions, the scientific community can fully harness the synthetic versatility of this compound, paving the way for the development of new materials and technologies.

Q & A

Q. What are the optimized synthetic routes for preparing 4-Bromo-5-(octyloxy)benzene-1,2-diamine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Bromination of a precursor like 5-(octyloxy)benzene-1,2-diamine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to achieve regioselective bromination at the 4-position .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using / NMR to confirm substitution patterns. For intermediates, High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

- Key Challenge: Avoiding over-bromination; monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) .

- Refinement: Employ SHELXL for small-molecule refinement. Address disorder in the octyloxy chain (common in flexible alkyl groups) using PART and SUMP instructions in SHELXL to model partial occupancies .

- Validation: Cross-check with OLEX2’s graphical interface to visualize electron density maps and validate hydrogen bonding/π-π interactions .

Q. What spectroscopic techniques are critical for confirming the purity of this compound?

Methodological Answer:

- NMR: NMR identifies diamagnetic shifts for aromatic protons (δ 6.5–7.5 ppm) and the octyloxy chain (δ 1.2–4.0 ppm). NMR confirms bromine’s deshielding effect on the adjacent carbon .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with electrospray ionization (ESI-MS) detects impurities (<1%) .

Advanced Research Questions

Q. How do electronic effects of the bromo and octyloxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT) to calculate electron density maps (e.g., Mulliken charges) at the bromine and amine sites. Software like Gaussian09 with B3LYP/6-31G(d) basis set predicts regioselectivity in Suzuki-Miyaura couplings .

- Experimental Validation: Perform kinetic studies using Pd(PPh) catalyst to compare reaction rates with analogous non-brominated derivatives. Monitor via NMR to track aryl boronic acid consumption .

Q. What strategies mitigate fluorescence quenching in this compound-based dyes?

Methodological Answer:

- Structural Tuning: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position to stabilize excited states and reduce aggregation-caused quenching (ACQ) .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to minimize intermolecular interactions. Use fluorescence lifetime imaging microscopy (FLIM) to quantify quantum yield improvements .

Q. How can contradictory crystallographic data (e.g., disorder vs. polymorphism) be resolved for this compound?

Methodological Answer:

- High-Throughput Screening: Grow crystals under varied conditions (solvent: DCM/hexane vs. ethanol; temperature: 4°C vs. RT). Compare unit cell parameters using OLEX2’s data-merging tools .

- Dynamic DSC/TGA: Differential scanning calorimetry (DSC) identifies polymorphic transitions, while thermogravimetric analysis (TGA) detects solvent retention that may cause disorder .

Q. What role does this compound play in synthesizing benzimidazole-based therapeutics?

Methodological Answer:

- Condensation Reactions: React with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under oxidative conditions (KSO, DMF/HO) to form benzimidazole cores. Monitor reaction progress via LC-MS .

- Bioactivity Profiling: Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like DGAT1 inhibitors. Validate with in vitro enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.